N-Methyl-3-[(4-methylphenyl)thio]-1-propanamine hydrochloride
Overview
Description
“N-Methyl-3-[(4-methylphenyl)thio]-1-propanamine hydrochloride” is a chemical compound with the CAS Number: 1609406-59-8 . It has a linear formula of C11 H17 N S . Cl H . The IUPAC name for this compound is N-methyl-3-[(4-methylphenyl)sulfanyl]-1-propanamine hydrochloride . The molecular weight of this compound is 231.79 .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound is stable under normal temperatures and pressures. It should be stored at room temperature .Scientific Research Applications
Neurokinin-1 Receptor Antagonist
N-Methyl-3-[(4-methylphenyl)thio]-1-propanamine hydrochloride has been identified as a high-affinity, orally active neurokinin-1 (NK1) receptor antagonist. It exhibits a long central duration of action and is highly effective in pre-clinical tests for emesis and depression (Harrison et al., 2001).
NMDA Receptor Antagonist
This compound represents a new class of diphenylpropylamine NMDA receptor antagonists. The synthesis and structural characterization of related compounds have been explored for their potential application in modulating NMDA receptor activities (Moe et al., 1998).
Analytical Method Development
Studies have focused on the development of analytical methods for distinguishing this compound and its isomers from other similar substances, particularly in the context of forensic analysis (Deruiter et al., 1990).
Trace Amount Detection
Research has also been conducted on methods for detecting trace amounts of N-Methyl-3-[(4-methylphenyl)thio]-1-propanamine in urine samples. This involves the use of molecular-imprinted polymer-based sorbents to improve the sensitivity and confidence of analyses (Bykov et al., 2017).
Safety and Hazards
For safety information and potential hazards associated with “N-Methyl-3-[(4-methylphenyl)thio]-1-propanamine hydrochloride”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS will provide comprehensive information about the safe handling, storage, and disposal of the compound.
properties
IUPAC Name |
N-methyl-3-(4-methylphenyl)sulfanylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS.ClH/c1-10-4-6-11(7-5-10)13-9-3-8-12-2;/h4-7,12H,3,8-9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRUSKLRKUZUAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1609406-59-8 | |
Record name | 1-Propanamine, N-methyl-3-[(4-methylphenyl)thio]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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